![molecular formula C10H15N3O4S B5507029 5-(1-azepanylsulfonyl)-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5507029.png)
5-(1-azepanylsulfonyl)-2-hydroxy-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-azepanylsulfonyl)-2-hydroxy-4(3H)-pyrimidinone, commonly known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AZP is a pyrimidinone derivative, which is a class of organic compounds that are widely used in the synthesis of pharmaceuticals.
Scientific Research Applications
Green Synthesis Approaches
Research on related pyrimidinone compounds has highlighted innovative synthesis techniques that are environmentally friendly. For instance, a practical method for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which include pyrimidinone moieties, utilized microwave irradiation under solvent-free conditions with bismuth nitrate pentahydrate as a catalyst. This approach emphasizes the importance of green chemistry in creating biologically important pyrimidinone derivatives (Bandyopadhyay, Rhodes, & Banik, 2013).
Pharmaceutical Applications
Pyrimidinones are central to numerous pharmaceutical applications, including the development of inhibitors for various biological targets. For example, carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, closely related to pyrimidinones, have been synthesized as potent anti-HIV agents. These compounds, including carbovir, demonstrate significant potential for antiretroviral therapy (Vince & Hua, 1990).
Metabolic and Excretion Studies
Understanding the metabolism and excretion of pyrimidinone derivatives is crucial for their development as pharmaceutical agents. Research on the disposition of dipeptidyl peptidase IV inhibitors, which include pyrimidinone moieties, in rats, dogs, and humans revealed insights into their pharmacokinetic profiles, including major routes of metabolism and the impact of specific substitutions on metabolic pathways (Sharma et al., 2012).
Antimicrobial and Antitumor Activities
Pyrimidinone derivatives have been investigated for their antimicrobial and antitumor properties. A study on hydrazonoyl substituted pyrimidinones demonstrated moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents. Additionally, some of these compounds showed good cytotoxic activities against human tumor cell lines, indicating their promise in cancer therapy (Edrees et al., 2010).
Chemical Stability and Reactivity
The study of pyrimidinone derivatives' chemical stability and reactivity is vital for their application in bioconjugation and drug development. For example, 5-methylene pyrrolones, similar in structure to pyrimidinones, have been identified as thiol-specific and tracelessly removable bioconjugation tools, showcasing their potential in precise molecular targeting and release mechanisms (Zhang et al., 2017).
properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c14-9-8(7-11-10(15)12-9)18(16,17)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUIFLYPDAGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.